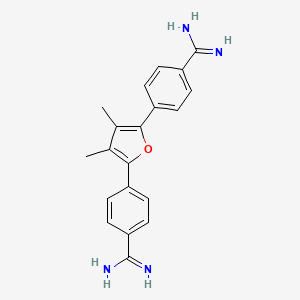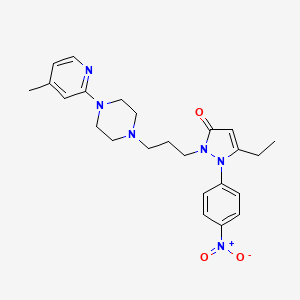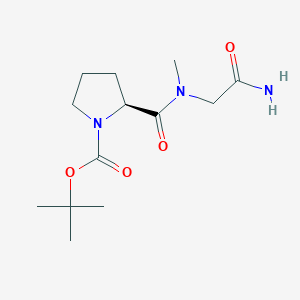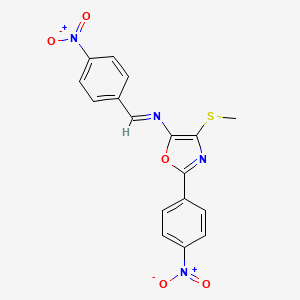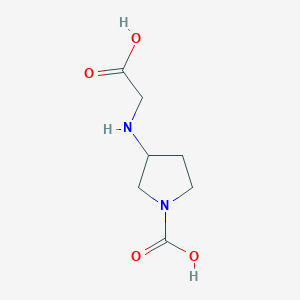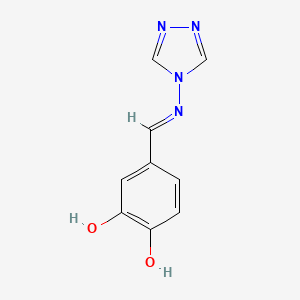
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 4H-1,2,4-triazole with a suitable benzene derivative. One common method is the condensation reaction between 4H-1,2,4-triazole and 4-formylbenzene-1,2-diol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrotriazoles
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its efficacy against certain cancer cell lines.
Materials Science: It is used in the synthesis of coordination polymers, which have applications in luminescent sensing and catalysis.
Environmental Science: The compound can be used in the detection of pollutants, such as antibiotics and pesticides, due to its luminescent properties.
Mécanisme D'action
The mechanism of action of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interfere with cellular pathways critical for cancer cell survival. For example, it has been shown to inhibit acetylcholinesterase (AChE) and glutathione S-transferase (GST), which are targets for Alzheimer’s disease and cancer therapy, respectively . The compound’s luminescent properties are attributed to its ability to form coordination complexes with metal ions, which can enhance its sensitivity and selectivity in detecting pollutants .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl acetate
- 4-(((3-Benzyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl 4-bromo benzene sulfonate
Uniqueness
4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is unique due to its dual functionality, combining the properties of a triazole ring and a benzene ring with hydroxyl groups. This structural feature enhances its versatility in various applications, such as luminescent sensing, catalysis, and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+ |
Clé InChI |
VOSPNINXHCOBPY-UUILKARUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/N2C=NN=C2)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=NN2C=NN=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


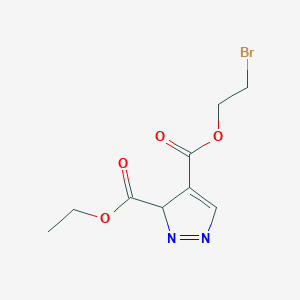
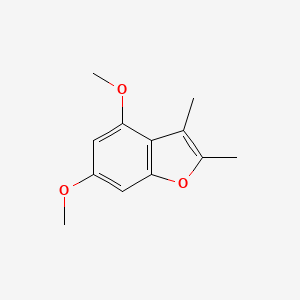



![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
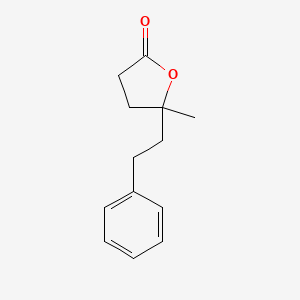
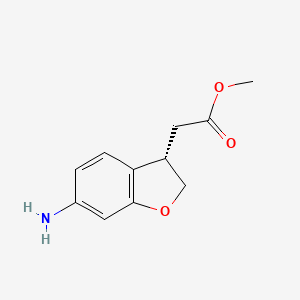
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
